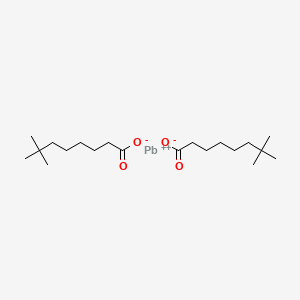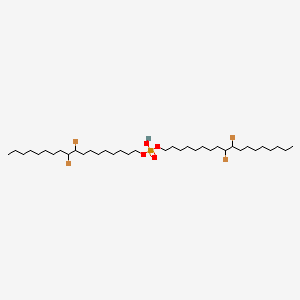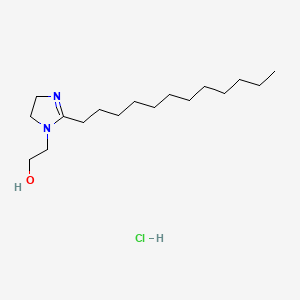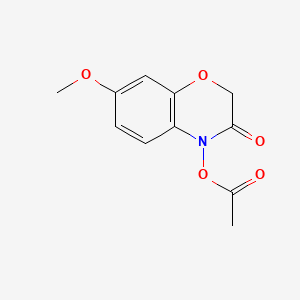![molecular formula C12H10N2O4S2 B14464384 N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide CAS No. 73463-44-2](/img/structure/B14464384.png)
N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a nitrophenyl group and a benzenesulfonamide group linked through a sulfanyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide typically involves the nitration and halogenation of N-phenylbenzenesulfonamide. A novel route has been developed that employs metal-promoted tandem nitration and halogenation. This method uses inexpensive and insensitive reagents such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate . The reaction conditions are designed to ensure high chemoselectivity and functional group compatibility.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of reagents, and implementing efficient purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while electrophilic substitution could introduce various substituents onto the benzene ring.
Applications De Recherche Scientifique
N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes. Sulfonamides typically inhibit enzymes by mimicking the substrate and binding to the active site, thereby blocking the enzyme’s activity. This compound may also interact with other proteins through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butyl-Benzenesulfonamide: Another sulfonamide with a butyl group instead of a nitrophenyl group.
N-(4-Halo-2-nitrophenyl)benzenesulfonamide: A derivative with a halogen substituent on the nitrophenyl group.
Uniqueness
N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide is unique due to the presence of both a nitrophenyl group and a sulfanyl bridge, which can influence its chemical reactivity and biological activity. The combination of these functional groups may provide distinct properties compared to other sulfonamides, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
73463-44-2 |
|---|---|
Formule moléculaire |
C12H10N2O4S2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
N-(2-nitrophenyl)sulfanylbenzenesulfonamide |
InChI |
InChI=1S/C12H10N2O4S2/c15-14(16)11-8-4-5-9-12(11)19-13-20(17,18)10-6-2-1-3-7-10/h1-9,13H |
Clé InChI |
XURUDEFDKPPDJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NSC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)


![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)



![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)


![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)

